Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-
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Overview
Description
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of metal hydrides and organosilanes as reducing agents .
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions , and various metal catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in free radical reactions can lead to the formation of brominated derivatives .
Scientific Research Applications
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone
- Methanone, (3-fluorophenyl)(4-fluorophenyl)-
- Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-
Uniqueness
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H23ClFN3O3 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23ClFN3O3/c1-3-30-19-10-5-4-9-18(19)27-11-13-28(14-12-27)23(29)20-15(2)31-26-22(20)21-16(24)7-6-8-17(21)25/h4-10H,3,11-14H2,1-2H3 |
InChI Key |
VVCUURNNUHRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
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